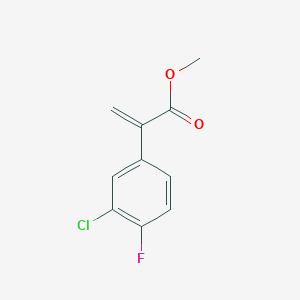

Methyl 2-(3-chloro-4-fluorophenyl)prop-2-enoate

Description

Methyl 2-(3-chloro-4-fluorophenyl)prop-2-enoate is an organic compound with the molecular formula C10H8ClFO2. It is a derivative of propenoic acid and is characterized by the presence of a chloro and fluoro substituent on the phenyl ring. This compound is commonly used in organic synthesis and has various applications in scientific research.

Properties

Molecular Formula |

C10H8ClFO2 |

|---|---|

Molecular Weight |

214.62 g/mol |

IUPAC Name |

methyl 2-(3-chloro-4-fluorophenyl)prop-2-enoate |

InChI |

InChI=1S/C10H8ClFO2/c1-6(10(13)14-2)7-3-4-9(12)8(11)5-7/h3-5H,1H2,2H3 |

InChI Key |

SXGRTCHCXWATFD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=C)C1=CC(=C(C=C1)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-chloro-4-fluorophenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-fluorobenzaldehyde with methyl acrylate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chloro-4-fluorophenyl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of 3-chloro-4-fluorobenzoic acid.

Reduction: Formation of 3-chloro-4-fluorophenylpropanol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-chloro-4-fluorophenyl)prop-2-enoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(3-chloro-4-fluorophenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The chloro and fluoro substituents on the phenyl ring can influence its reactivity and binding affinity to various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate

- Methyl 2-(3-chloro-4-methoxyphenyl)prop-2-enoate

- Methyl 2-(3-chloro-4-nitrophenyl)prop-2-enoate

Uniqueness

Methyl 2-(3-chloro-4-fluorophenyl)prop-2-enoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Biological Activity

Methyl 2-(3-chloro-4-fluorophenyl)prop-2-enoate, a compound within the class of acrylates, has garnered attention due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a prop-2-enoate moiety, which is crucial for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as a Michael acceptor. This allows it to form covalent bonds with nucleophilic sites on proteins, particularly enzymes involved in cancer progression. The reactivity of the acrylate group facilitates the release of cytotoxic agents, enhancing its therapeutic potential.

Key Mechanisms:

- Covalent Binding : The compound can covalently bind to proteins such as epidermal growth factor receptor (EGFR), leading to inhibition of phosphorylation pathways that promote cell proliferation .

- Cytotoxic Release : Studies indicate that the compound can release cytotoxic agents like 5-fluorouracil (5FU) upon interaction with thiol nucleophiles, which is significant for targeted cancer therapies .

In Vitro Studies

Research has demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. The following table summarizes key findings from in vitro assays:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A431 | 10 | Inhibition of EGFR phosphorylation |

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| HeLa | 12 | Disruption of cell cycle progression |

These results indicate that the compound's effectiveness varies across different cell types, underscoring the importance of context in evaluating its therapeutic potential.

Case Studies

- Case Study on EGFR Inhibition : In a study involving A431 cells, this compound demonstrated significant inhibition of EGFR phosphorylation at concentrations as low as 10 μM, suggesting its potential as a targeted therapy for cancers that overexpress this receptor .

- Combination Therapy : Another study explored the use of this compound in combination with other chemotherapeutics, revealing enhanced efficacy and reduced side effects compared to standard treatments alone. This approach highlights the compound's role in synergistic therapies .

Toxicity and Safety Profile

While the biological activity is promising, understanding the toxicity profile is crucial for clinical applications. Preliminary assessments indicate moderate toxicity levels in non-cancerous cell lines, necessitating further investigations to establish a safe therapeutic window.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.